molecular formula C10H10Cl2N4 B1476059 (1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2092408-50-7

(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1476059
CAS RN: 2092408-50-7
M. Wt: 257.12 g/mol
InChI Key: PGUKYVJIUHSSCT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine” are not detailed in the retrieved data, similar compounds such as dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine highlights the application of 1,3-dipolar cycloaddition reactions for creating complex molecules with triazole moieties, demonstrating the versatility of triazole chemistry in organic synthesis (Aouine Younas et al., 2014).

Antimicrobial Activities

  • Research into quinoline derivatives carrying a 1,2,3-triazole moiety revealed that these compounds exhibit moderate to very good antibacterial and antifungal activities, which could be relevant for the development of new antimicrobial agents (K D Thomas et al., 2010).

Catalytic Activity

  • Novel ruthenium complexes bearing NNN click-based ligands, including bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, were synthesized and shown to exhibit excellent activity and selectivity in the hydrogenation of ketones and aldehydes, underscoring the potential of triazole-containing compounds in catalysis (Roberto Sole et al., 2019).

Material Science

  • Triazolyl-functionalized energetic salts were synthesized and characterized, demonstrating good thermal stability and high density, indicating the potential use of triazole derivatives in the development of energetic materials (Ruihu Wang et al., 2007).

Nonlinear Optical (NLO) Properties

  • Schiff bases with halogens and triazole moieties were synthesized and their nonlinear-optical properties were investigated. These compounds, which exhibit significant NLO properties, could be useful in the development of new NLO materials (Soumeya Maza et al., 2020).

properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-1-7(2-9(12)3-8)5-16-6-10(4-13)14-15-16/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUKYVJIUHSSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
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(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

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